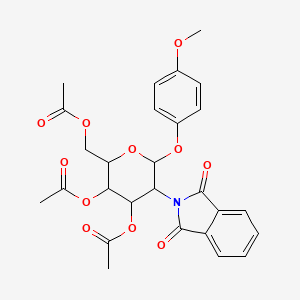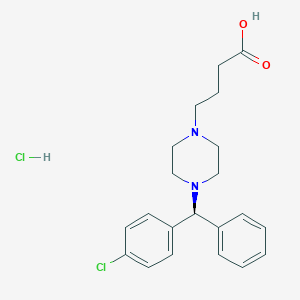
Levocetrizine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levocetirizine Hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. Levocetirizine Hydrochloride works by selectively inhibiting the histamine H1 receptors, thereby preventing the typical symptoms of allergies such as sneezing, itching, and runny nose .
准备方法
Synthetic Routes and Reaction Conditions
Levocetirizine Hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to form an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to produce Levocetirizine. The final step involves hydrochlorination to form Levocetirizine Hydrochloride .
Industrial Production Methods
In industrial settings, Levocetirizine Hydrochloride is produced using a catalytic oxidation process. This method employs Pd-M/C as a catalyst to achieve high conversion rates and selectivity. The process is environmentally friendly and ensures high optical purity of the final product .
化学反应分析
Types of Reactions
Levocetirizine Hydrochloride primarily undergoes substitution reactions. It can also be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like hydrochloric acid for the formation of the hydrochloride salt.
Oxidation Reactions: Catalysts such as Pd-M/C are used for the oxidation of intermediates.
Reduction Reactions: Reducing agents like sodium borohydride can be used in specific synthetic steps.
Major Products
The major product of these reactions is Levocetirizine Hydrochloride itself. Other minor products may include various intermediates and by-products formed during the synthesis .
科学研究应用
Levocetirizine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of enantiomeric purity and chiral synthesis.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical trials to study its efficacy in treating allergic conditions.
Industry: Employed in the formulation of various pharmaceutical products, including tablets and syrups
作用机制
Levocetirizine Hydrochloride acts as an inverse agonist at the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. This action helps alleviate symptoms of allergic reactions .
相似化合物的比较
Similar Compounds
Cetirizine: The parent compound from which Levocetirizine is derived.
Loratadine: Another second-generation antihistamine used for similar indications.
Hydroxyzine: A first-generation antihistamine with sedative properties.
Uniqueness
Levocetirizine Hydrochloride is unique due to its higher affinity for the histamine H1 receptor compared to cetirizine. It is also less sedating than first-generation antihistamines like hydroxyzine, making it a preferred choice for patients who need to avoid drowsiness .
属性
分子式 |
C21H26Cl2N2O2 |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
4-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26;/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26);1H/t21-;/m0./s1 |
InChI 键 |
ZLASGXIMJVPGNZ-BOXHHOBZSA-N |
手性 SMILES |
C1CN(CCN1CCCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
规范 SMILES |
C1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



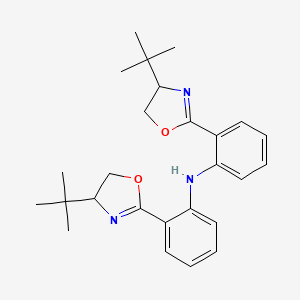

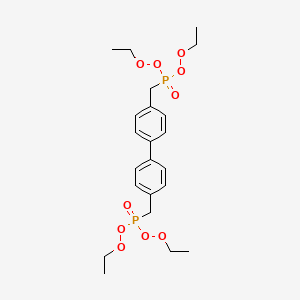
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
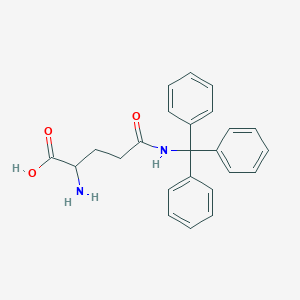
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13399101.png)
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
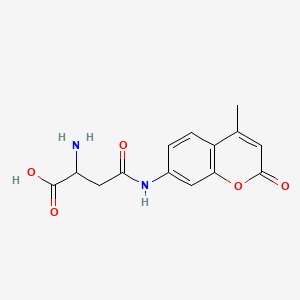

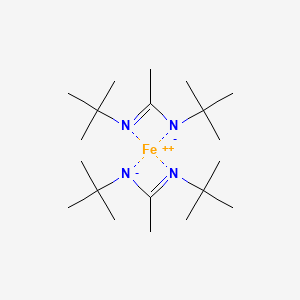
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
